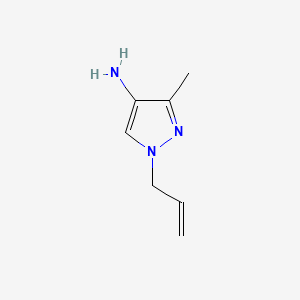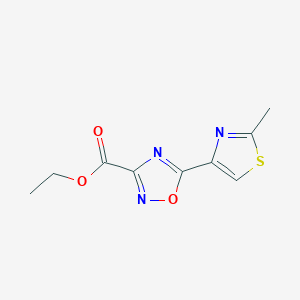
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
The synthesis of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine typically involves multi-step organic reactions. The preparation begins with the formation of the 3-bromo-2-fluorobenzoyl chloride, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently reacted with 5-chloropyridine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical tool or therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-(3-Bromo-2-fluorobenzoyl)piperazine: Lacks the pyridine ring, resulting in different reactivity and applications.
4-(5-Chloropyridin-2-yl)piperazine:
Propiedades
Fórmula molecular |
C16H14BrClFN3O |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(3-bromo-2-fluorophenyl)-[4-(5-chloropyridin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H14BrClFN3O/c17-13-3-1-2-12(15(13)19)16(23)22-8-6-21(7-9-22)14-5-4-11(18)10-20-14/h1-5,10H,6-9H2 |
Clave InChI |
JWUZCVIAQJHOGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=C(C=C2)Cl)C(=O)C3=C(C(=CC=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















